molecular formula C12H18N2O3 B3132872 tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate CAS No. 379264-77-4

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate

Cat. No.: B3132872
CAS No.: 379264-77-4
M. Wt: 238.28 g/mol
InChI Key: UIXHGPFDWNFBOG-UHFFFAOYSA-N
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Description

This compound belongs to the tert-butyl carbamate family, characterized by a carbamate group protected by a tert-butyl moiety. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceutical research for protecting amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-(2-pyridin-4-yloxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXHGPFDWNFBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While specific case studies and comprehensive data tables for tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate are not available in the search results, the following information regarding its applications and synthesis can be derived:

Scientific Research Applications

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate is an organic compound with the molecular formula C12H18N2O3C_{12}H_{18}N_{2}O_{3} and a molecular weight of 222.28 g/mol. It contains a tert-butyl group attached to a carbamate moiety connected to a pyridin-4-yloxyethyl group, giving it unique properties for chemical applications.

Protecting Group Strategy
The tert-butyl group (t-Boc) is a common protecting group for amines in organic synthesis.

Synthesis
The synthesis of tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate typically involves the attachment of the tert-butyl carbamate moiety to a pyridin-4-yloxyethyl scaffold.

Applications

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate is valuable in various chemical applications, including its potential interaction with biological targets and influence on pathways. Compounds similar to tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate exhibit various biological activities.

Other related research includes:

  • The synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate (4a–4j) via condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . These compounds have shown anti-inflammatory activity .
  • Use of tert-butyl N-[2-(aminooxy)ethyl]carbamate in the synthesis of compounds with potential biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Route Application Reference
tert-Butyl (4-methylpyridin-2-yl)carbamate C₁₁H₁₆N₂O₂ 208.26 4-methylpyridin-2-yl Intermediate synthesis via coupling reactions Precursor for p38 MAP kinase inhibitors
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate C₁₁H₂₂BrNO₄ 312.21 Ethylene glycol chain, bromo terminus Bromination of hydroxyl precursor using CBr₄/PPh₃ Building block for bioconjugation or PEGylation
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate C₁₈H₁₈FN₃O₄ 359.36 Fluorophenyl, hydroxyimino Nitrosation of precursor in acetic acid/NaNO₂ Casein kinase 1δ (CK1δ) inhibitor
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C₉H₁₂ClN₃O₂ 229.66 Chloropyrimidine Chlorination or substitution reactions on pyrimidine Intermediate in nucleoside/nucleotide analogues
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate C₁₁H₁₅IN₂O₃ 374.16 Iodo, methoxy Iodination of pyridine derivatives Radiolabeling or cross-coupling reactions
Key Observations:

Substituent Effects on Reactivity and Applications :

  • Pyridine vs. Pyrimidine : Pyridine-based carbamates (e.g., ) are often used in kinase inhibitors, while pyrimidine derivatives (e.g., ) are common in nucleoside chemistry.
  • Halogenation : Bromo () and iodo () substituents enhance utility in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Functional Groups : Ethylene glycol chains () improve solubility and enable bioconjugation, whereas fluorophenyl groups () modulate bioactivity via electron-withdrawing effects.

Synthetic Flexibility: Bromination (CBr₄/PPh₃) and nitrosation (NaNO₂/AcOH) are robust methods for introducing reactive handles . tert-Butyl carbamates are typically synthesized via Boc-protection of amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : Crystallographic data for tert-butyl 4-methylpyridin-2-ylcarbamate () reveals intermolecular N–H···N hydrogen bonds, suggesting solid-state stability relevant to formulation.
  • Solubility : PEGylated derivatives (e.g., ) exhibit enhanced aqueous solubility compared to hydrophobic analogues like tert-butyl (4-iodopyridin-2-yl)carbamate ().

Biological Activity

tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate is a compound with notable biological activities, primarily in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C12H18N2O2C_{12}H_{18}N_{2}O_{2} and a molecular weight of 222.28 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety and a pyridin-4-yloxyethyl group, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

  • Some derivatives of this compound have shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent .

2. Anticancer Activity

  • Studies suggest that this compound may play a role in inhibiting cancer cell proliferation. It has been observed to interact with specific molecular targets involved in cancer pathways, particularly those associated with tumor growth .

The biological activity of this compound is believed to be linked to its ability to modulate various signaling pathways within cells. The compound's interaction with proteins involved in cell cycle regulation and apoptosis suggests a multifaceted mechanism that could enhance its therapeutic potential.

Case Studies

  • Anticancer Efficacy
    • In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
    • A notable study indicated that derivatives showed IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
  • Antimicrobial Activity
    • Preliminary studies reported that some derivatives displayed significant inhibitory effects against specific bacterial strains, warranting further investigation into their potential as antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (2-(piperidin-4-yloxy)ethyl)carbamateContains a piperidine instead of pyridineDifferent biological activity profile
tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamateVariation in the position of the oxygenPotentially different reactivity
tert-Butyl (trans-3-(pyridin-4-yloxy)cyclobutyl)carbamateIncorporates a cyclobutane ringMay exhibit unique chemical reactivity

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves coupling pyridin-4-ol derivatives with tert-butyl carbamate-protected ethylamine intermediates. Key steps include:

  • Boc Protection: Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to protect the amine group .
  • Nucleophilic Substitution: React Boc-protected 2-aminoethanol with 4-chloropyridine or activated pyridine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Critical Parameters:

FactorOptimal ConditionReference
SolventDMF or THF
Temperature60–80°C
CatalystNone (base-driven)

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Expect peaks for tert-butyl (δ 1.4 ppm, singlet), pyridin-4-yloxy (δ 6.6–8.2 ppm, multiplet), and ethylcarbamate (δ 3.3–4.2 ppm). Compare with analogs in .
    • 13C NMR: Boc carbonyl (δ ~155 ppm), pyridine carbons (δ ~120–150 ppm) .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]+ at m/z 281.3 (C12H18N2O3). Confirm with high-resolution MS .
  • HPLC: Use C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Data Validation: Cross-reference with PubChem entries for analogous carbamates .

Advanced Research Questions

Q. How can contradictory crystallographic data from different studies be resolved?

Methodological Answer:

  • Refinement Software: Use SHELXL for small-molecule refinement. Adjust parameters for twinning or disorder using SHELXPRO .
  • Validation Tools: Check R-factor convergence (<5%), residual density maps, and Hirshfeld surface analysis. Compare with deposited CIF files in databases .
  • Case Study: For tert-butyl carbamate derivatives, ensure proper handling of hydrogen bonding networks (e.g., N-H···O interactions) during refinement .

Q. What strategies mitigate unexpected byproducts during synthesis?

Methodological Answer:

  • Reaction Monitoring: Use in-situ IR or LC-MS to detect intermediates (e.g., Boc deprotection at ~1700 cm⁻¹) .
  • Byproduct Identification: Common byproducts include:
    • Deprotected Amine: Due to acidic conditions; avoid using HCl in Boc removal .
    • Dimerization: Minimize by using dilute solutions and low temperatures during coupling .
  • Optimization: Adjust stoichiometry (1.2:1 pyridine:amine ratio) and use scavengers (e.g., molecular sieves) for moisture-sensitive steps .

Q. How should stability and reactivity under varying conditions be assessed?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stability: TGA/DSC analysis (decomposition >150°C) .
    • Hydrolytic Stability: Incubate in pH 7.4 buffer (37°C, 7 days); monitor by HPLC .
  • Reactivity Screening: Test with strong acids/bases (e.g., HCl/NaOH) to assess Boc group lability. Avoid oxidizers (e.g., H2O2) due to pyridine ring sensitivity .

Storage Recommendations:

ConditionGuidelineReference
Temperature2–8°C (long-term)
LightAmber glass, inert atmosphere

Q. What experimental approaches elucidate reaction mechanisms for pyridin-4-yloxy coupling?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare rates of 4-chloropyridine vs. deuterated analogs .
  • DFT Calculations: Model transition states for SNAr (nucleophilic aromatic substitution) using Gaussian or ORCA .
  • Trapping Intermediates: Use MS to detect Meisenheimer complexes in DMF/K2CO3 systems .

Q. How can researchers address discrepancies in toxicity profiles reported across studies?

Methodological Answer:

  • In Silico Prediction: Use ADMET tools (e.g., SwissADME) to compare with experimental LD50 data .
  • In Vitro Assays: Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) using standardized protocols .
  • Data Harmonization: Cross-validate SDS entries (e.g., LD50 ranges: 200–500 mg/kg in rats) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate
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tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate

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